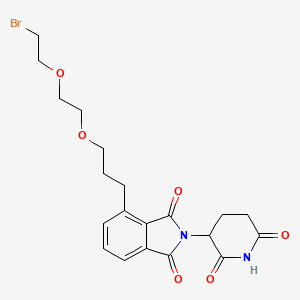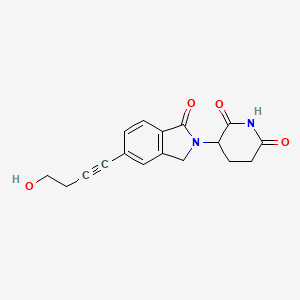
Phthalimidinoglutarimide-5'-propargyl-C1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-5’-propargyl-C1-OH is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-C1-OH typically involves multi-step organic reactions. One common approach is the coupling of phthalimide derivatives with glutarimide intermediates, followed by the introduction of the propargyl group. The reaction conditions often include the use of catalysts, such as transition metal complexes, to facilitate the coupling reactions. For instance, manganese nanocatalysts have been employed to achieve high efficiency and selectivity in the synthesis of propargyl derivatives .
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-C1-OH may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often integrated into industrial methods to minimize the environmental impact.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-C1-OH undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidized carbonyl compounds, reduced saturated derivatives, and substituted propargyl analogs. These products can serve as valuable intermediates in the synthesis of more complex molecules.
科学研究应用
Phthalimidinoglutarimide-5’-propargyl-C1-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups.
作用机制
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-C1-OH involves its interaction with specific molecular targets and pathways. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its biological effects. The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Phthalimidinoglutarimide-5’-propargyl-C1-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG3-OH: This compound contains a polyethylene glycol (PEG) linker, which enhances its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-propargyl-C1-amine HCl: This derivative features an amine group, which can participate in additional chemical reactions and interactions.
属性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
3-[6-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H16N2O4/c20-8-2-1-3-11-4-5-13-12(9-11)10-19(17(13)23)14-6-7-15(21)18-16(14)22/h4-5,9,14,20H,2,6-8,10H2,(H,18,21,22) |
InChI 键 |
SVCYEIXPBFWSLX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


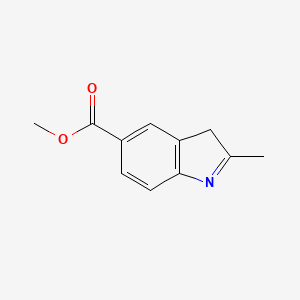
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
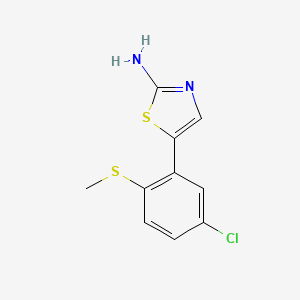
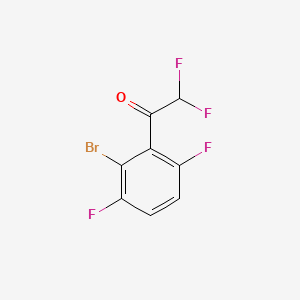
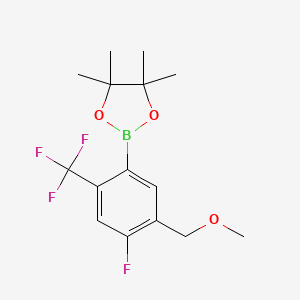
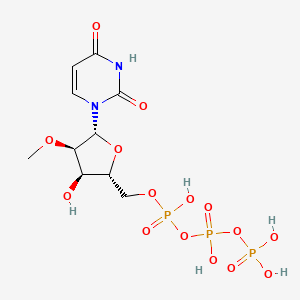
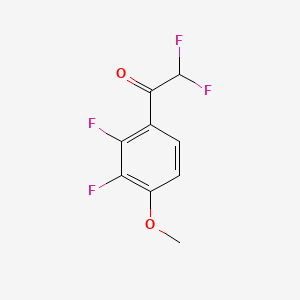

![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)



